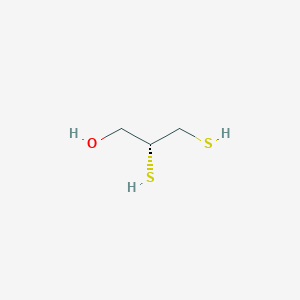
Dimercaprol, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimercaprol, (R)- is an organic compound characterized by the presence of two sulfanyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimercaprol, (R)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as (2R)-2,3-dihydroxypropan-1-ol.
Thiol Addition: The hydroxyl groups are converted to sulfanyl groups through a thiol addition reaction. This can be achieved using reagents like thiourea or hydrogen sulfide under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Dimercaprol, (R)- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: Dimercaprol, (R)- undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in substitution reactions with halogens or other electrophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Dimercaprol, (R)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, such as antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Dimercaprol, (R)- involves its interaction with molecular targets such as enzymes and proteins. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
(2S)-2,3-bis(sulfanyl)propan-1-ol: The enantiomer of Dimercaprol, (R)- with similar chemical properties but different biological activities.
2,3-dimercaptopropanol: A related compound with two sulfanyl groups but lacking the chiral center.
2,3-bis(sulfanyl)butan-1-ol: A similar compound with an additional carbon atom in the backbone.
Uniqueness: Dimercaprol, (R)- is unique due to its specific chiral configuration, which can influence its interactions with biological molecules and its overall reactivity. This makes it a valuable compound for studying stereochemistry and chiral effects in chemical and biological systems.
Propriétés
Numéro CAS |
16495-08-2 |
|---|---|
Formule moléculaire |
C3H8OS2 |
Poids moléculaire |
124.23 g/mol |
Nom IUPAC |
(2R)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m1/s1 |
Clé InChI |
WQABCVAJNWAXTE-GSVOUGTGSA-N |
SMILES |
C(C(CS)S)O |
SMILES isomérique |
C([C@H](CS)S)O |
SMILES canonique |
C(C(CS)S)O |
Synonymes |
1-Propanol, 2,3-dimercapto-, (R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















